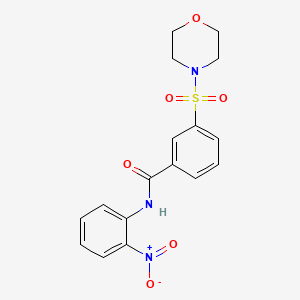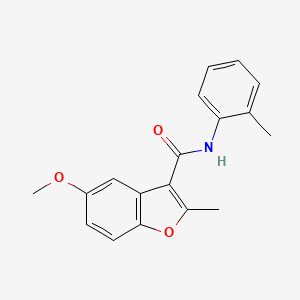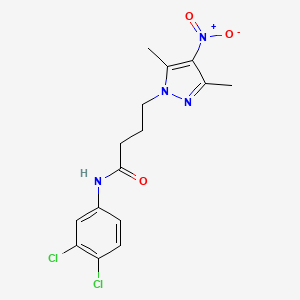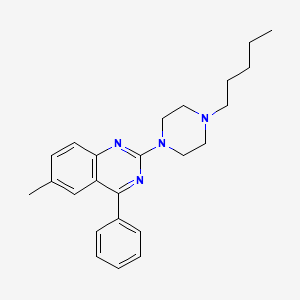
N-(5-chloro-2-methoxyphenyl)-N'-(pyridin-2-ylmethyl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(5-chloro-2-methoxyphenyl)-N’-(pyridin-2-ylmethyl)ethanediamide” is a synthetic organic compound that belongs to the class of ethanediamides. This compound is characterized by the presence of a chloro-substituted methoxyphenyl group and a pyridinylmethyl group attached to an ethanediamide backbone. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “N-(5-chloro-2-methoxyphenyl)-N’-(pyridin-2-ylmethyl)ethanediamide” typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-2-methoxyaniline, pyridine-2-carboxaldehyde, and ethylenediamine.
Condensation Reaction: The first step involves the condensation of 5-chloro-2-methoxyaniline with pyridine-2-carboxaldehyde in the presence of a suitable catalyst to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Amidation: Finally, the amine is reacted with ethylenediamine under appropriate conditions to form the desired ethanediamide compound.
Industrial Production Methods
In an industrial setting, the synthesis of “N-(5-chloro-2-methoxyphenyl)-N’-(pyridin-2-ylmethyl)ethanediamide” may involve optimized reaction conditions, such as higher temperatures, pressures, and the use of continuous flow reactors to increase yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can occur at the chloro group, potentially leading to the formation of dechlorinated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Formation of aldehydes or acids.
Reduction: Formation of dechlorinated derivatives.
Substitution: Formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of “N-(5-chloro-2-methoxyphenyl)-N’-(pyridin-2-ylmethyl)ethanediamide” depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require further experimental investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(5-chloro-2-methoxyphenyl)-N’-(pyridin-2-ylmethyl)ethanediamide: can be compared with other ethanediamide derivatives that have different substituents on the phenyl or pyridinyl groups.
N-(5-chloro-2-methoxyphenyl)-N’-(pyridin-2-ylmethyl)ethanediamide: can also be compared with compounds that have similar biological activities or chemical properties.
Uniqueness
- The presence of both a chloro-substituted methoxyphenyl group and a pyridinylmethyl group in the same molecule may confer unique chemical reactivity and biological activity.
- The specific arrangement of functional groups in “N-(5-chloro-2-methoxyphenyl)-N’-(pyridin-2-ylmethyl)ethanediamide” may result in distinct interactions with molecular targets, making it a valuable compound for further research.
Eigenschaften
IUPAC Name |
N'-(5-chloro-2-methoxyphenyl)-N-(pyridin-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O3/c1-22-13-6-5-10(16)8-12(13)19-15(21)14(20)18-9-11-4-2-3-7-17-11/h2-8H,9H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQJTWGPXTOUSHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-[3-(3-pyridinyl)propyl]butanamide](/img/structure/B5147521.png)
![3-(anilinomethyl)-5-[4-(methylthio)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B5147523.png)




![N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-{methyl[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}nicotinamide](/img/structure/B5147564.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(4-methoxy-3-methylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B5147571.png)
![N~1~-isobutyl-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5147575.png)
![2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B5147589.png)
![1-[(2-methoxyphenoxy)acetyl]-4-methylpiperazine](/img/structure/B5147602.png)
![1-tert-butyl-2-[2-(3-methoxyphenoxy)ethoxy]benzene](/img/structure/B5147612.png)
